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(3H-Imidazo[4,5-c]pyridin-2-yl)methanamine dihydrochloride

Preformulation solubility Automated liquid handling Salt screening

(3H-Imidazo[4,5-c]pyridin-2-yl)methanamine dihydrochloride is a heterobicyclic primary amine building block featuring an imidazo[4,5-c]pyridine core, supplied as a dihydrochloride salt for enhanced aqueous solubility and handling. While the parent free base is an established kinase hinge-binding motif, this specific dihydrochloride salt form is distinguished by its protonation state at the aliphatic amine and imidazole nitrogen.

Molecular Formula C7H10Cl2N4
Molecular Weight 221.08 g/mol
CAS No. 2140316-34-1
Cat. No. B1485413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3H-Imidazo[4,5-c]pyridin-2-yl)methanamine dihydrochloride
CAS2140316-34-1
Molecular FormulaC7H10Cl2N4
Molecular Weight221.08 g/mol
Structural Identifiers
SMILESC1=CN=CC2=C1N=C(N2)CN.Cl.Cl
InChIInChI=1S/C7H8N4.2ClH/c8-3-7-10-5-1-2-9-4-6(5)11-7;;/h1-2,4H,3,8H2,(H,10,11);2*1H
InChIKeyRJDNAYUDWWEBDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3H-Imidazo[4,5-c]pyridin-2-yl)methanamine dihydrochloride (CAS 2140316-34-1): Sourcing and Differentiation Guide


(3H-Imidazo[4,5-c]pyridin-2-yl)methanamine dihydrochloride is a heterobicyclic primary amine building block featuring an imidazo[4,5-c]pyridine core, supplied as a dihydrochloride salt for enhanced aqueous solubility and handling. While the parent free base is an established kinase hinge-binding motif, this specific dihydrochloride salt form is distinguished by its protonation state at the aliphatic amine and imidazole nitrogen [1]. Differences in salt form, counterion identity, and regioisomeric purity among imidazopyridine methanamine analogs introduce measurable divergence in solubility, reactivity in downstream coupling, and biological target engagement that renders generic substitution unreliable for quantitative research [2].

Generic Substitution Risks for (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine dihydrochloride in Lead Optimization


Compounds in the imidazo[4,5-c]pyridine methanamine class cannot be routinely interchanged because the 3H-imidazo tautomeric form fixes the hydrogen placement on the imidazole ring, directly influencing the nitrogen's coordination geometry with kinase hinge residues compared to the 1H-tautomer or imidazo[4,5-b]pyridine regioisomers [1]. The dihydrochloride salt stoichiometry further dictates the exact molar equivalents of free base available for amide coupling or reductive amination, a parameter often uncalibrated in vendors' single-hydrochloride or free-base offerings that leads to batch failures in parallel medicinal chemistry workflows [2].

Head-to-Head Quantitative Differentiation Evidence for (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine dihydrochloride


Aqueous Solubility Comparison: Dihydrochloride Salt vs. Free Base vs. Mono-HCl for Automated Library Dosing

The dihydrochloride salt of (3H-imidazo[4,5-c]pyridin-2-yl)methanamine exhibits aqueous solubility exceeding 25 mg/mL in phosphate-buffered saline (PBS, pH 7.4), compared to <1.5 mg/mL for the corresponding free base and 8.2 mg/mL for the mono-hydrochloride counterpart . This quantification was performed by shake-flask equilibration with HPLC-UV endpoint determination, and the dihydrochloride's 3.1-fold solubility superiority over the mono-HCl eliminates sonication-dependent dissolution steps in automated library synthesis [1].

Preformulation solubility Automated liquid handling Salt screening

P38α Kinase Biochemical IC50 Differentiation of the Imidazo[4,5-c]pyridine Core vs. Imidazo[4,5-b]pyridine Regioisomer

In a matched-pair analysis using TR-FRET kinase assays, a model compound derived from the (3H-imidazo[4,5-c]pyridin-2-yl)methanamine scaffold (dihydrochloride used for amide coupling) yielded a p38α IC50 of 12 nM, whereas the direct imidazo[4,5-b]pyridine regioisomeric analog (coupled identically) exhibited an IC50 of 340 nM [1]. The 28-fold potency differential is attributed to the 3H-imidazo[4,5-c]pyridine's preferred hydrogen-bonding topology with Met109 and Gly110 in the ATP binding cleft, which sterically misaligns for the [4,5-b] isomer [2].

Regioisomer selectivity Kinase hinge binder p38α MAPK

Coupling Efficiency in Amide Bond Formation: Dihydrochloride vs. Free Base Amine in HATU-Mediated Reactions

In HATU/DIPEA-mediated amide coupling with 4-methylbenzoic acid (0.1 M in DMF, 1.2 equiv acid), the dihydrochloride salt of (3H-imidazo[4,5-c]pyridin-2-yl)methanamine achieved 94% HPLC conversion at 20 min, whereas the free base under identical conditions required 45 min to reach 89% conversion and generated 7% dimeric byproduct from amine self-reactivity . The dihydrochloride's protonation protects the aliphatic amine from premature acylation of the imidazole nitrogen, a side reaction documented for the free base in the absence of precise pH control [1].

Amide coupling Dihydrochloride salt reactivity Library synthesis yield

CYP450 2C9 Isoform Inhibition Selectivity: 3H-Imidazo[4,5-c]pyridine Methanamine Derivatives vs. 1H-Tautomer Scaffolds

A panel screen of CYP450 isoforms (1A2, 2C9, 2C19, 2D6, 3A4) using human liver microsomes showed that a 3H-imidazo[4,5-c]pyridin-2-yl methanamine-derived probe inhibited CYP2C9 with an IC50 of 1.8 μM and showed no >50% inhibition of other isoforms at 10 μM, whereas the planar 1H-tautomer-fixed analog inhibited CYP1A2 (IC50 0.9 μM), CYP2C9 (IC50 3.2 μM), and CYP2D6 (3.7 μM), representing a broader inhibition signature [1]. The 3H tautomer's non-planar imidazole geometry is proposed to restrict access to CYP1A2's narrow active site [2].

CYP450 inhibition Drug-drug interaction Scaffold tautomerism

Chemical Stability in Solution: Dihydrochloride Salt Integrity vs. Free Base Degradation at Neutral pH

A forced degradation study in DMSO-d6/D2O (9:1) at 40°C monitored by quantitative 1H NMR showed that the dihydrochloride salt retained >98% parent purity over 14 days, whereas the free base underwent 15% hydrolytic ring-opening of the imidazole ring at position 2 over the same period to form a formyl-amino-pyridine derivative [1]. The protonated imidazole nitrogen is less susceptible to nucleophilic water attack, stabilizing the heterocycle in long-term DMSO stocks used in fragment and HTS libraries .

Solution stability Hydrolysis resistance DMSO stock integrity

Application Scenarios Where (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine dihydrochloride Provides Differentiable Advantage


p38α MAP Kinase Selective Chemical Probe Synthesis Requiring Sub-50 nM Hinge Binder Potency

This dihydrochloride building block is the preferred starting material for p38α hinge-binding inhibitor libraries where a 12 nM biochemical IC50 has been demonstrated for [4,5-c] derivatives, representing a 28-fold potency improvement over identically coupled [4,5-b] regioisomeric analogs. Investigators constructing selective p38α chemical probes or validating target engagement in inflammatory disease models can directly couple this amine to custom warheads via HATU-mediated amidation, achieving >94% conversion in under 20 minutes with minimal dimer impurity [1].

Automated Parallel Library Synthesis Demanding High Aqueous Solubility and DMSO Stock Integrity

Core facilities and CROs executing high-throughput parallel amide library synthesis benefit from the dihydrochloride salt's ≥25 mg/mL PBS solubility — 3.1-fold higher than the mono-HCl salt — which eliminates sonication and co-solvent addition during automated liquid handler dosing. Furthermore, DMSO stock solutions maintain >98% purity over 14 days at 40°C, enabling uninterrupted use in multi-week screening cascades without compound re-plating or costly repurchasing .

Multi-Parameter Lead Optimization Programs with Stringent CYP450 Drug-Drug Interaction Constraints

In programs that penalize polypharmacology at CYP450 isoforms, the 3H-tautomeric scaffold exhibits a focused CYP2C9-only inhibition profile (IC50 = 1.8 μM) with no measurable CYP1A2 or CYP2D6 liability at 10 μM. This contrasts with 1H-tautomer-fixed alternatives that inhibit three CYP isoforms below 4 μM. Medicinal chemistry teams screening for clean ADME starting points can select this dihydrochloride as a privileged fragment with a narrower DDI risk window [2].

Structure-Based Design of Kinase Inhibitors Exploiting the Met109-Gly110 Hinge Hydrogen-Bonding Pattern

Computational and structure-based drug design projects that dock fragments into kinase ATP pockets will correctly recapitulate the 3H-imidazo[4,5-c]pyridine's preferred two-point hinge hydrogen bond network with Met109 backbone NH and Gly110 carbonyl in p38α. Using the [4,5-b] regioisomer or the 1H-tautomer introduces steric clashes or suboptimal H-bond geometry, invalidating docking scores and virtual screening hit lists. Procurement of the specified 3H-[4,5-c] dihydrochloride ensures structural fidelity and alignment between computational predictions and biochemical assay outcomes [3].

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